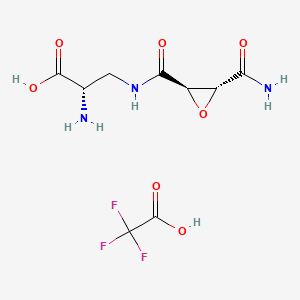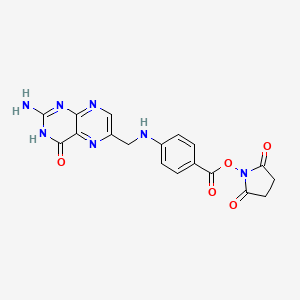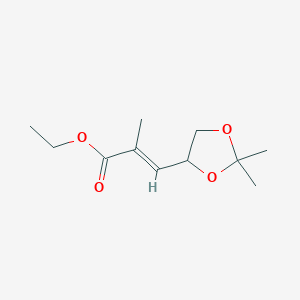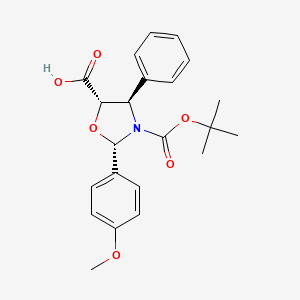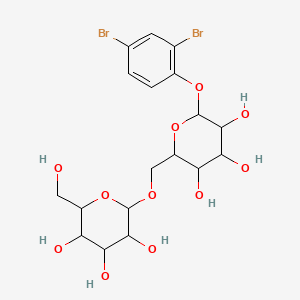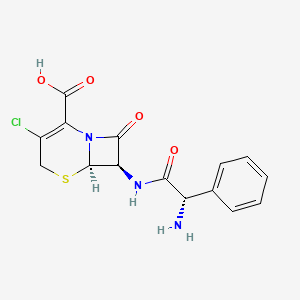
2,6-Dibromo-4-(2-bromophenoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromo-4-(2-bromophenoxy)phenol is a brominated phenol derivative with the molecular formula C12H7Br3O2 and a molecular weight of 422.89 g/mol. This compound is known for its use in the preparation of molecular switches.
Vorbereitungsmethoden
The synthesis of 2,6-Dibromo-4-(2-bromophenoxy)phenol typically involves the bromination of phenol derivatives. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane and a base such as N,N-diisopropylamine . The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the phenol ring .
Analyse Chemischer Reaktionen
2,6-Dibromo-4-(2-bromophenoxy)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecular structures
Common reagents used in these reactions include N-bromosuccinimide for bromination, and various bases and solvents depending on the specific reaction conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,6-Dibromo-4-(2-bromophenoxy)phenol has several scientific research applications:
Chemistry: It is used in the preparation of molecular switches, which are essential components in molecular electronics.
Biology and Medicine: The compound’s brominated structure makes it a potential candidate for studying biological interactions and developing pharmaceuticals.
Industry: It is used in the synthesis of other brominated compounds and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,6-Dibromo-4-(2-bromophenoxy)phenol involves its interaction with molecular targets through its brominated phenol structure. The bromine atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules . The phenolic group can form hydrogen bonds, further affecting its behavior in various environments .
Vergleich Mit ähnlichen Verbindungen
2,6-Dibromo-4-(2-bromophenoxy)phenol can be compared with other brominated phenols such as:
2,4-Dibromophenol: Another brominated phenol with different bromination positions, leading to different reactivity and applications.
2,6-Dibromophenol: A simpler brominated phenol with only two bromine atoms, used in different contexts.
The uniqueness of this compound lies in its specific bromination pattern and the presence of the phenoxy group, which imparts distinct chemical properties and applications.
Eigenschaften
Molekularformel |
C12H7Br3O2 |
|---|---|
Molekulargewicht |
422.89 g/mol |
IUPAC-Name |
2,6-dibromo-4-(2-bromophenoxy)phenol |
InChI |
InChI=1S/C12H7Br3O2/c13-8-3-1-2-4-11(8)17-7-5-9(14)12(16)10(15)6-7/h1-6,16H |
InChI-Schlüssel |
ARILTEASMMOJNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OC2=CC(=C(C(=C2)Br)O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-([2-(Trimethylsilyl)ethoxy]methyl)-1H-imidazol-5-YL)boronic acid](/img/structure/B13841186.png)
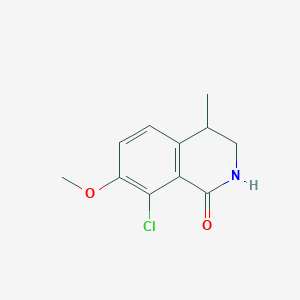
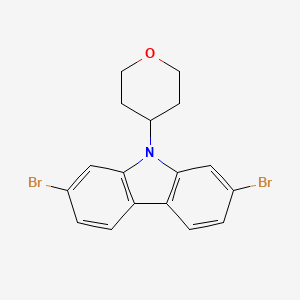
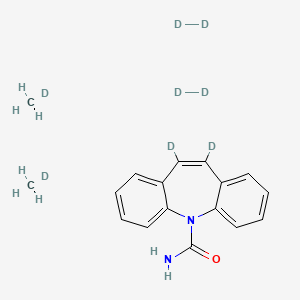
![[(7S,8S,10S)-7-[[1-[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl]oxy-4-methyl-1-oxopentan-2-yl]carbamoyl]-8-hydroxyhenicosan-10-yl] 2-formamido-4-methylpentanoate](/img/structure/B13841208.png)
